molecular formula C13H13N3O2 B11867464 5-(3-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one

5-(3-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one

Cat. No.: B11867464
M. Wt: 243.26 g/mol
InChI Key: GZGSYAZQXDUOJP-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core with a methoxyphenyl substituent. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

The synthesis of 5-(3-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one typically involves multi-step reactions. One common synthetic route includes the cyclocondensation of appropriate precursors under specific conditions. For instance, the reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile in the presence of sodium alkoxide (sodium ethoxide or sodium methoxide) as both reagent and catalyst has been reported . Industrial production methods may involve optimization of these reactions to enhance yield and purity.

Chemical Reactions Analysis

5-(3-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrimidine ring, often using reagents such as halides or amines.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., sodium alkoxide), and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(3-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one has been explored for various scientific research applications:

Comparison with Similar Compounds

5-(3-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.

Biological Activity

5-(3-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one, a compound classified under the pyrrolopyrimidine family, has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

  • CAS Number : 1708268-89-6
  • Molecular Formula : C13H13N3O2
  • Molecular Weight : 243.26 g/mol

The compound's structure is characterized by a pyrrolopyrimidine core which is known for various pharmacological properties.

Anticancer Activity

Research has indicated that derivatives of pyrrolopyrimidine compounds exhibit significant anticancer properties. In particular, studies have shown that this compound demonstrates notable cytotoxic effects against several cancer cell lines.

Case Studies and Findings

  • Growth Inhibition Studies :
    • A study evaluated the compound's growth inhibition across various cancer cell lines. The mean growth inhibition (GI%) was reported to be significant, with values reaching up to 43.9% in certain cases across multiple cell lines .
    • Specific cell lines such as lung carcinoma (HOP-92 and NCI-H460) and renal carcinoma (ACHN) showed promising results with GI% values of 71.8% and 66.02%, respectively .
  • Mechanism of Action :
    • The compound is hypothesized to act through dual inhibition mechanisms targeting CDK2 and TRKA pathways, which are crucial in cancer cell proliferation .
    • Molecular docking studies have indicated that the compound binds effectively to these targets, suggesting its potential as a lead compound in anticancer drug development .

In Vitro Cytotoxic Effects

Table 1 summarizes the cytotoxicity data against selected cancer cell lines:

Cell Line GI% IC50 (µM)
HOP-9271.80.78
NCI-H46066.120.96
ACHN66.021.06
RFX 393 (Renal)84.1711.70

Cell Cycle and Apoptosis Investigation

Further investigations into the effects of the compound on the cell cycle revealed significant alterations:

  • Treatment with the compound resulted in increased populations of cells in the G0–G1 phase (up to 84.36%) and decreased populations in the S phase compared to control groups .
  • These findings suggest that the compound may induce apoptosis in cancer cells by disrupting normal cell cycle progression.

Computational Studies

Computational modeling has been employed to elucidate the binding interactions of the compound with CDK2 and TRKA:

  • Docking studies indicate that the compound exhibits binding affinities comparable to established inhibitors like milciclib .
  • This computational evidence supports its potential as a therapeutic agent targeting specific kinases involved in tumorigenesis.

Properties

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

5-(3-methoxyphenyl)-3,5,6,7-tetrahydropyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C13H13N3O2/c1-18-9-4-2-3-8(5-9)10-6-14-12-11(10)13(17)16-7-15-12/h2-5,7,10H,6H2,1H3,(H2,14,15,16,17)

InChI Key

GZGSYAZQXDUOJP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2CNC3=C2C(=O)NC=N3

Origin of Product

United States

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